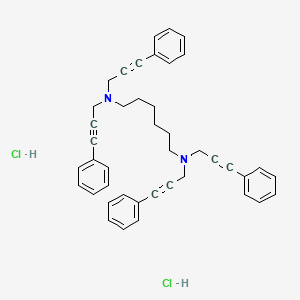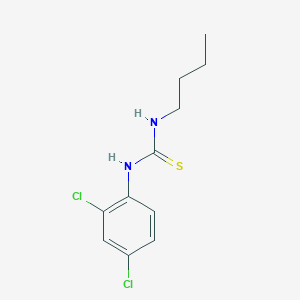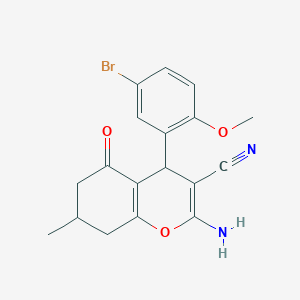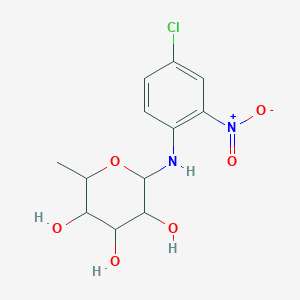
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride, also known as TPPTS, is a chemical compound that has been extensively studied for its applications in various scientific fields. TPPTS is a tetradentate ligand that is commonly used in coordination chemistry, catalysis, and materials science.
科学研究应用
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been extensively studied for its applications in various scientific fields. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is commonly used as a ligand for the synthesis of metal complexes. The tetradentate nature of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride allows for the formation of stable and well-defined metal complexes, which have been used in catalysis, materials science, and bioinorganic chemistry.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of homogeneous catalysts for various reactions, including hydrogenation, cross-coupling, and oxidation. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts have shown high activity, selectivity, and stability, making them attractive for industrial applications.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have applications in gas storage, separation, and catalysis. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have shown high surface area, tunable pore size, and high stability, making them attractive for various applications.
作用机制
The mechanism of action of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and depends on the specific application. In coordination chemistry, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride acts as a tetradentate ligand, coordinating to metal ions to form stable and well-defined metal complexes. The coordination of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride to metal ions can affect the reactivity, selectivity, and stability of the resulting metal complexes.
In catalysis, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts can undergo various mechanisms, including oxidative addition, reductive elimination, and transmetalation. The specific mechanism depends on the reaction and the metal complex used.
In materials science, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs can undergo various mechanisms, including adsorption, desorption, and diffusion. The specific mechanism depends on the pore size, surface area, and chemical environment of the MOF.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride. However, some studies have shown that N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based metal complexes can have cytotoxic effects on cancer cells. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based MOFs have also shown potential for drug delivery and imaging applications.
实验室实验的优点和局限性
N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride has several advantages for lab experiments, including its tetradentate nature, which allows for the formation of stable and well-defined metal complexes. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride-based catalysts and MOFs have also shown high activity, selectivity, and stability, making them attractive for various applications.
However, N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride also has some limitations for lab experiments. The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is complex and involves several steps, which can be time-consuming and challenging. N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride can also be expensive and difficult to handle, requiring specialized equipment and expertise.
未来方向
For the study of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride include the development of new ligands, catalysts, and MOFs for various applications.
合成方法
The synthesis of N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride involves a multi-step process that begins with the reaction of 1,6-hexanediamine with propargyl bromide to form N-(3-bromoprop-2-yn-1-yl)hexane-1,6-diamine. This intermediate is then reacted with phenylacetylene in the presence of copper(I) iodide to form N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine. Finally, the tetradentate ligand N,N,N',N'-tetrakis(3-phenyl-2-propyn-1-yl)-1,6-hexanediamine dihydrochloride is obtained by reacting N,N-bis(3-phenyl-2-propyn-1-yl)hexane-1,6-diamine with hydrochloric acid.
属性
IUPAC Name |
N,N,N',N'-tetrakis(3-phenylprop-2-ynyl)hexane-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40N2.2ClH/c1(15-33-43(35-17-29-39-21-7-3-8-22-39)36-18-30-40-23-9-4-10-24-40)2-16-34-44(37-19-31-41-25-11-5-12-26-41)38-20-32-42-27-13-6-14-28-42;;/h3-14,21-28H,1-2,15-16,33-38H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHHWJRMDFKPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN(CCCCCCN(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3)CC#CC4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![N-cyclohexyl-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5104132.png)





![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![6-(2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104190.png)
![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)
![2,7-diamino-5'-bromo-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5104202.png)
![3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104208.png)

![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)